molecular formula C20H23N3O3 B3897107 Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate

Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate

Cat. No.: B3897107
M. Wt: 353.4 g/mol
InChI Key: CITIJNYYTQFTFG-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate: is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 4-(2-methoxyphenyl)piperazine intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-formylbenzoic acid methyl ester in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological receptors and enzymes.

    Medicine: Potential therapeutic applications as a ligand for adrenergic receptors, which are involved in various physiological processes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the receptor subtype and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also features a piperazine ring and interacts with adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia, shares structural similarities with the piperazine moiety.

    Urapidil: An antihypertensive agent with a similar mechanism of action involving adrenergic receptors.

Uniqueness

Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate is unique due to its specific structural configuration and the presence of both a methoxyphenyl group and a benzoate ester

Properties

IUPAC Name

methyl 4-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-25-19-6-4-3-5-18(19)22-11-13-23(14-12-22)21-15-16-7-9-17(10-8-16)20(24)26-2/h3-10,15H,11-14H2,1-2H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITIJNYYTQFTFG-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate
Reactant of Route 6
Methyl 4-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.